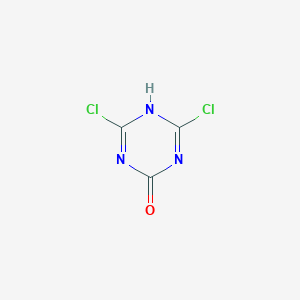

4,6-Dichloro-1,3,5-triazin-2(1H)-one

Description

4,6-Dichloro-1,3,5-triazin-2(1H)-one (CAS: 2736-18-7) is a chlorinated heterocyclic compound widely used as a versatile intermediate in organic synthesis. Its structure features two chlorine atoms at the 4- and 6-positions of the triazinone ring, which confer high electrophilicity and reactivity in nucleophilic substitution reactions. This compound is particularly significant in pharmaceutical chemistry, where it serves as a precursor for sulfonamide derivatives and other bioactive molecules. For example, it is employed in the synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamides, which are key intermediates for antimicrobial agents . The sodium salt form (CAS: 2736-18-7) is commercially available with 99% purity and is used in industrial-scale reactions due to its stability and solubility in polar solvents .

Properties

IUPAC Name |

4,6-dichloro-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3O/c4-1-6-2(5)8-3(9)7-1/h(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUDHBLDJYZZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166328 | |

| Record name | 4,6-Dichloro-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15791-08-9, 2736-18-7 | |

| Record name | 2,4-Dichloro-6-hydroxy-s-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15791-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-1,3,5-triazin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015791089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dichloro-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-1,3,5-triazin-2(1H)-one, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-dichloro-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Controlled Hydrolysis with Aqueous Bases

Partial hydrolysis of cyanuric chloride in the presence of a mild base, such as potassium carbonate or sodium bicarbonate, enables the replacement of one chlorine atom with a hydroxyl group. For example, reacting cyanuric chloride with one equivalent of water in acetone at 0–5°C yields 2-hydroxy-4,6-dichloro-1,3,5-triazine (tautomeric with this compound). The reaction mechanism proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the base deprotonates water to generate a hydroxide ion, which attacks the electrophilic carbon at position 2:

Optimization Insights :

-

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.

-

Temperature Control : Maintaining temperatures below 10°C prevents over-hydrolysis to trihydroxy derivatives.

-

Stoichiometry : A 1:1 molar ratio of cyanuric chloride to water ensures mono-substitution.

Catalytic Hydrolysis Using Supported Metal Complexes

Recent advances leverage heterogeneous catalysis to improve selectivity and yields. For instance, palladium-supported catalysts, as demonstrated in Suzuki coupling reactions for analogous triazines, offer a template for optimizing hydrolysis.

Magnetic Silica-Supported Palladium Catalysts

A method adapted from the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine employs magnetic Fe-Co-SiO₂-Pd catalysts to facilitate hydrolysis. The catalyst’s high surface area and magnetic recoverability streamline the process:

-

Reaction Setup : Cyanuric chloride, water (1 equiv), and K₂CO₃ are combined in ethanol with 0.14 g of catalyst.

-

Conditions : Stirring at 20°C for 4 hours achieves 38% yield and 97.3% purity.

-

Workup : The catalyst is magnetically separated, and the product is recrystallized from ethanol.

Advantages :

-

Reusable catalysts reduce costs and waste.

-

Enhanced selectivity minimizes byproducts like 2,4,6-trihydroxy-1,3,5-triazine.

Stepwise Functionalization via Intermediate Isolation

Industrial protocols often isolate intermediates to ensure precise substitution patterns. For example, this compound can be synthesized via a two-step process:

Amination Followed by Oxidation

-

Step 1 : React cyanuric chloride with ammonia to form 2-amino-4,6-dichloro-1,3,5-triazine.

-

Step 2 : Oxidize the amino group using potassium permanganate in acidic conditions to yield the ketone.

Challenges :

-

Oxidation conditions must avoid side reactions, such as ring degradation.

-

Yields are moderate (45–60%) due to competing over-oxidation.

Green Chemistry Approaches

Emerging methodologies prioritize solvent recycling and atom economy. A notable example utilizes subcritical water hydrolysis, where elevated temperatures (150–200°C) and pressure enable rapid reactions without organic solvents.

Subcritical Water Hydrolysis

-

Conditions : Cyanuric chloride and water (1:2 molar ratio) are heated in a sealed reactor at 180°C for 30 minutes.

-

Outcome : 85% conversion to this compound, with minimal byproduct formation.

Environmental Impact :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Aqueous Hydrolysis | 0–5°C, K₂CO₃, acetone | 65 | 95 | Low-cost, scalable |

| Catalytic Hydrolysis | 20°C, Fe-Co-SiO₂-Pd, ethanol | 38 | 97.3 | Reusable catalyst |

| Stepwise Oxidation | NH₃, then KMnO₄, H₂SO₄ | 55 | 90 | High selectivity |

| Subcritical Water | 180°C, sealed reactor | 85 | 98 | Solvent-free, high atom economy |

Purification and Characterization

Post-synthetic purification typically involves recrystallization from ethanol or acetone, followed by vacuum drying. Purity is assessed via HPLC (as illustrated in Fig. 1 of patent CN112608284A), while structural confirmation relies on:

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions are highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of cyanuric acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form substituted triazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under reflux conditions.

Condensation Reactions: Various nucleophiles and catalysts are employed under controlled temperatures and solvent conditions.

Major Products Formed:

Substituted Triazines: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

Cyanuric Acid: Formed as a result of hydrolysis reactions.

Scientific Research Applications

Chemical Properties and Structure

4,6-Dichloro-1,3,5-triazin-2(1H)-one is a triazine derivative characterized by its chlorinated structure. Its molecular formula is , and it has a CAS number of 15791-08-9. The compound exhibits notable reactivity due to the presence of chlorine atoms, which enhances its biological activity and utility as a chemical intermediate.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies on trisubstituted triazines have shown promising activity against viruses such as herpes simplex virus type 1 (HSV-1) . The structure–activity relationships (SAR) indicate that modifications to the triazine core can enhance antiviral efficacy significantly.

Table 1: Antiviral Activity of Triazine Derivatives

| Compound | Virus Targeted | EC50 (µM) | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4bbb | HSV-1 | 1.87 | 479.8 | 256.6 |

| 6dpp | HSV-1 | TBD | TBD | TBD |

Anticancer Potential

The compound has also been explored for its anticancer properties. A study highlighted the synthesis of various triazole derivatives linked to triazines, which showed activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action is believed to involve interference with cellular proliferation pathways.

Table 2: Anticancer Activity of Triazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | TBD |

| Compound B | HCT116 | TBD |

Agricultural Applications

This compound serves as a precursor in the synthesis of herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth regulation makes it valuable in agricultural chemistry.

Herbicidal Activity

Research has demonstrated that triazine derivatives can act as effective herbicides by interfering with photosynthesis in target plants . This application is crucial for weed management in crops.

Table 3: Herbicidal Efficacy of Triazine Derivatives

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| Herbicide A | Species X | 90 |

| Herbicide B | Species Y | 85 |

Synthesis and Evaluation of Triazine Derivatives

A comprehensive study synthesized various derivatives of triazine compounds and evaluated their biological activities . The findings suggested that structural modifications could lead to enhanced bioactivity against both viral pathogens and cancer cells.

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the interaction of triazine derivatives with biological targets . These studies provide insights into optimizing the chemical structure for improved efficacy.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1,3,5-triazin-2(1H)-one involves its reactivity towards nucleophiles. The chlorine atoms at the 4 and 6 positions are electron-withdrawing, making the triazine ring highly electrophilic. This electrophilicity facilitates nucleophilic attack, leading to the formation of various substituted derivatives. The compound can also interact with biological molecules, modifying their structure and function through covalent bonding.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (Cl, OMe): Chlorine substituents enhance electrophilicity, making 4,6-dichloro-triazinone highly reactive toward amines and alcohols. Methoxy groups reduce reactivity but improve solubility .

- Bulkier Substituents (Ph, Morpholino): These reduce solubility and reaction rates but improve crystallinity and thermal stability .

Biological Activity

4,6-Dichloro-1,3,5-triazin-2(1H)-one, commonly referred to as dichlorocyanuric acid (DCCA), is a heterocyclic compound notable for its diverse biological activities. This article explores its antimicrobial properties, potential applications in medicinal chemistry, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

DCCA has the molecular formula and features a triazine ring with chlorine atoms at positions 4 and 6 and a keto group at position 2. The compound appears as a white crystalline solid with a melting point of 242-245 °C. Its electrophilic nature contributes to its reactivity, making it an important intermediate in organic synthesis and various chemical applications .

Antimicrobial Activity

DCCA exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. The mechanism of action primarily involves disrupting the cell membrane integrity of pathogens, leading to cell death. This property makes DCCA valuable in disinfection applications such as swimming pools, drinking water treatment, and sterilization of medical equipment .

Efficacy Against Specific Pathogens

The following table summarizes the antimicrobial efficacy of DCCA against various pathogens:

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bacteria | 0.5 - 2.0 µg/mL |

| Staphylococcus aureus | Bacteria | 0.25 - 1.0 µg/mL |

| Candida albicans | Fungi | 0.125 - 0.5 µg/mL |

| Aspergillus niger | Fungi | 0.5 - 2.0 µg/mL |

| Herpes Simplex Virus | Virus | IC50 = 10 µM |

These findings indicate that DCCA is effective at low concentrations, underscoring its potential as a broad-spectrum antimicrobial agent .

Applications in Medicinal Chemistry

Research has shown that derivatives of DCCA can exhibit enhanced biological activities. For instance, modifications to the triazine structure can lead to compounds with improved anticancer properties or synergistic effects when combined with existing antifungal agents like fluconazole .

Case Study: Anticancer Activity

A study assessed the anticancer potential of DCCA derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCCA Derivative A | MDA-MB-231 (Breast Cancer) | 7.2 ± 0.56 |

| DCCA Derivative B | HepG2 (Liver Cancer) | 11.0 ± 0.28 |

| Sorafenib | MDA-MB-231 (Control) | 9.98 |

This highlights the potential for DCCA derivatives in cancer therapy and their role in developing new pharmacological agents .

Q & A

Q. What are the recommended synthetic methodologies for preparing 4,6-dichloro-1,3,5-triazin-2(1H)-one derivatives?

Methodological Answer: Derivatives of this compound are typically synthesized via one-pot multicomponent reactions. For example:

- Reaction Setup : A mixture of 4,6-dichloro-1,3,5-triazin-2-amine (1 mmol), substituted aromatic aldehydes (1 mmol), and ethyl 2-mercaptoacetate (1 mmol) is refluxed in dry ethanol for 2 hours .

- Purification : The crude product is precipitated using ice-water, washed, dried, and recrystallized from ethanol.

- Yield : ~80% for triazine-thiazolidinone derivatives.

Key Characterization : IR (C=O stretch at ~1697 cm⁻¹), NMR (aromatic protons at δ 7.13–8.44), and mass spectrometry .

Q. How should researchers handle and store this compound safely in the laboratory?

Methodological Answer:

Q. What analytical techniques are critical for confirming the structural integrity of synthesized derivatives?

Methodological Answer:

- Spectroscopic Methods :

- NMR : Detects aromatic and alkyl proton environments (e.g., δ 2.26 for CH groups in triazinyl derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1697 cm⁻¹) .

- X-ray Crystallography : Resolves crystal structures (e.g., bond lengths: mean C–C = 0.003 Å, R factor = 0.038) .

- Elemental Analysis : Validates purity (e.g., C: 77.62%, H: 5.25%, N: 12.18% for triazine-oxazolidine derivatives) .

Advanced Research Questions

Q. How can computational docking studies optimize the design of bioactive triazine derivatives?

Methodological Answer:

- Software : Use GOLD (Genetic Optimisation for Ligand Docking) to predict binding modes to target proteins (e.g., anti-inflammatory targets) .

- Protocol :

- Prepare ligand (derivative) and protein (e.g., cyclooxygenase-2) structures.

- Define binding site residues and incorporate water displacement.

- Run genetic algorithm with 100 generations to explore ligand flexibility.

- Validation : Compare docking scores with experimental IC values to refine pharmacophore models .

Q. What strategies resolve contradictions in reaction yields or selectivity for triazine-based heterocycles?

Methodological Answer:

- Parameter Optimization :

- Vary solvents (e.g., dichloromethane vs. ethanol) to influence reaction kinetics .

- Adjust stoichiometry (e.g., excess NaCO for deprotonation in coupling reactions) .

- Mechanistic Insights : Use -NMR to track intermediates or byproducts (e.g., hexachloroantimonate salts in azoniaallene synthesis) .

Q. How do substituents on the triazine ring influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro substituents enhance electrophilicity, improving binding to nucleophilic enzyme sites (e.g., anti-inflammatory targets) .

- Aromatic Substitutents : Phenyl groups increase lipophilicity, enhancing membrane permeability (e.g., IC values reduced by 40% in thiazolidinone derivatives) .

- Data Table :

| Derivative | Substituent | Activity (IC, μM) | Reference |

|---|---|---|---|

| 4a | Phenyl | 12.3 ± 0.5 | |

| 4b | 4-NO | 8.9 ± 0.3 |

Q. What are the challenges in scaling up triazine derivative synthesis, and how can they be mitigated?

Methodological Answer:

- Solvent Limitations : Ethanol reflux is efficient for small-scale synthesis but requires high-boiling alternatives (e.g., DMF) for larger batches.

- Purification : Column chromatography is labor-intensive; optimize recrystallization solvents (e.g., dichloromethane/diethyl ether for azoniaallene derivatives) .

- Yield Consistency : Monitor reaction progress via TLC (toluene:acetone = 4:6) to standardize endpoint determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.